4-(3,5-Di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,5-Di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound known for its unique structural properties and potential applications in various fields of science. This compound features a pyrazolone core, which is often associated with anti-inflammatory and analgesic properties, making it of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. One common method includes the reaction of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazolone derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and catalyst concentrations to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted pyrazolone compounds .
Scientific Research Applications
4-(3,5-Di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the development of new materials and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(3,5-Di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. Additionally, its anti-inflammatory effects are believed to result from the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX) .
Comparison with Similar Compounds
Similar Compounds
3-(3,5-Di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)-2-hydroxypropanoic acid: Shares a similar core structure but differs in functional groups and overall reactivity.
3-(3,5-Di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)-2-(5,6-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)propanenitrile: Another structurally related compound with distinct chemical properties and applications.
Uniqueness
4-(3,5-Di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one stands out due to its unique combination of antioxidant and anti-inflammatory properties, making it a valuable compound for both scientific research and potential therapeutic applications .
Properties
IUPAC Name |
4-(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)-5-methyl-2-phenylpyrazol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O2/c1-15-20(22(28)26(25-15)17-11-9-8-10-12-17)16-13-18(23(2,3)4)21(27)19(14-16)24(5,6)7/h8-14H,1-7H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJNMCMPRRORYHF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1=C2C=C(C(=O)C(=C2)C(C)(C)C)C(C)(C)C)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701108187 |
Source
|
Record name | 4-[3,5-Bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701108187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153787-33-8 |
Source
|
Record name | 4-[3,5-Bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=153787-33-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[3,5-Bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701108187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.